molecular formula C11H8N4O B2690279 (2E)-2-(3-aminoisoindol-1-ylidene)-2-cyanoacetamide CAS No. 25621-87-8

(2E)-2-(3-aminoisoindol-1-ylidene)-2-cyanoacetamide

Cat. No.: B2690279
CAS No.: 25621-87-8
M. Wt: 212.212
InChI Key: YBZONEVKMXQFPP-UHFFFAOYSA-N
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Description

"(2E)-2-(3-Aminoisoindol-1-ylidene)-2-cyanoacetamide" is a cyanoacetamide derivative characterized by a 3-aminoisoindol-1-ylidene substituent. This compound belongs to a class of ylidene-acetamides, which are structurally defined by a conjugated enamine system and a cyano group.

The structural core of this compound—isoindole fused with a cyanoacetamide moiety—suggests reactivity patterns similar to other 3-ylideneoxindoles (e.g., ethyl (2E)-(1-methyl-2-oxoindolin-3-ylidene)acetate), which are widely used in asymmetric synthesis and pharmaceutical applications .

Properties

IUPAC Name

(2E)-2-(3-aminoisoindol-1-ylidene)-2-cyanoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O/c12-5-8(11(14)16)9-6-3-1-2-4-7(6)10(13)15-9/h1-4H,(H2,13,15)(H2,14,16)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZONEVKMXQFPP-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C#N)C(=O)N)N=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C(/C#N)\C(=O)N)/N=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(3-aminoisoindol-1-ylidene)-2-cyanoacetamide typically involves the reaction of 3-aminoisoindole with cyanoacetic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(3-aminoisoindol-1-ylidene)-2-cyanoacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoindole derivatives, while substitution reactions can produce a wide range of substituted cyanoacetamide compounds.

Scientific Research Applications

(2E)-2-(3-aminoisoindol-1-ylidene)-2-cyanoacetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It may be used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-2-(3-aminoisoindol-1-ylidene)-2-cyanoacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The pharmacological and physicochemical properties of cyanoacetamide derivatives are highly dependent on substituents attached to the indole/isoindole ring and the acetamide group. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Cyanoacetamide Derivatives
Compound Name Structure Key Substituents Antioxidant Activity Cytotoxic Activity Primary Applications Reference
Target Compound (2E)-2-(3-Aminoisoindol-1-ylidene)-2-cyanoacetamide 3-amino group on isoindole Not reported Not reported Research (potential pharmacological) -
Compound 118 (E)-2-(Indolylidene)-2-cyanoacetamide derivative Unspecified substituents Moderate High (IC50 values comparable to reference drugs) Cytotoxic agent development
Compound 120 (E)-2-cyano-2-(5-methylcyclopenta[b]indolylidene)acetamide 5-methyl group High (superior to reference antioxidants) Not reported Antioxidant therapy
Compound 121 (E)-2-(5-chlorocyclopenta[b]indolylidene)-2-cyanoacetamide 5-chloro group High (comparable to Compound 120) Not reported Antioxidant therapy
Ethyl (2E)-(1-methyl-2-oxoindolin-3-ylidene)acetate (2a) Ethyl ester with 1-methyl-2-oxoindolin-3-ylidene 1-methyl, ethyl ester Not applicable Incorporated into natural products/pharmaceuticals Organic synthesis (e.g., Michael additions)
2-(3-Amino-1H-isoindol-1-ylidene)-2-cyano-N-(thiazol-2-yl)acetamide Thiazol-2-yl substituent Thiazol-2-yl on acetamide Unknown Unknown Early-stage drug discovery

Pharmacological Activities

  • Antioxidant Activity: Compounds 120 and 121 () exhibit superior antioxidant activity compared to standard drugs, likely due to electron-withdrawing groups (chloro) or hydrophobic methyl substituents enhancing stability and radical scavenging.
  • The amino group in the target compound could modulate solubility or binding affinity, warranting further study .

Biological Activity

(2E)-2-(3-aminoisoindol-1-ylidene)-2-cyanoacetamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through the condensation of 3-aminoisoindole with cyanoacetic acid derivatives under acidic or basic conditions, often utilizing solvents such as ethanol or dimethylformamide (DMF).

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell signaling pathways. Research indicates that compounds with a cyanoacetamide moiety can act as reversible covalent inhibitors, potentially modulating pathways such as NF-κB and MAPK, which are critical in cancer progression and inflammation.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound has shown IC50 values comparable to known anticancer agents, indicating its potential as a therapeutic candidate.

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)10.0
A549 (Lung Cancer)15.0

Case Studies

Several case studies have explored the effects of this compound on cancer models:

  • Breast Cancer Model : In a study involving MCF-7 cells, treatment with this compound resulted in significant apoptosis, evidenced by increased caspase activity and PARP cleavage.
  • Lung Cancer Model : A549 cells treated with the compound showed reduced proliferation and increased G0/G1 phase arrest, suggesting a mechanism that inhibits cell cycle progression.

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies indicate that this compound has favorable absorption characteristics with moderate bioavailability. Toxicity assessments in animal models have shown that while the compound is effective at lower doses, higher concentrations may lead to hepatotoxicity, necessitating further investigation into its safety profile.

Q & A

Basic: What synthetic routes are available for (2E)-2-(3-aminoisoindol-1-ylidene)-2-cyanoacetamide, and how can reaction conditions be optimized?

The synthesis of this compound typically involves condensation reactions between cyanoacetamide derivatives and substituted isoindole precursors. For example, analogous methods use bis(2-cyanoacetamide) intermediates reacted with aromatic aldehydes or ketones under basic or acidic conditions to form conjugated systems . Optimization may involve adjusting solvent polarity (e.g., ethanol or DMF), temperature (60–100°C), and catalysts (e.g., piperidine for Knoevenagel condensations). Monitoring reaction progress via TLC or HPLC is critical to isolate the (2E)-isomer selectively, as geometric isomerism can occur .

Basic: How is X-ray crystallography applied to determine the structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation, and data collected using a diffractometer (e.g., Bruker SMART CCD). Structure solution employs direct methods (SHELXS) followed by refinement (SHELXL) to model atomic positions, thermal parameters, and hydrogen bonding . For example, a related cyanoacetamide derivative (C₁₄H₁₄ClN₃O) crystallized in a triclinic system (space group P1) with unit cell parameters a = 8.226 Å, b = 9.282 Å, and angles α = 92.12°, β = 104.77° . Visualization tools like ORTEP-3 or WinGX aid in analyzing anisotropic displacement ellipsoids .

Basic: What spectroscopic techniques validate the compound’s structure?

  • IR Spectroscopy : Confirms functional groups (e.g., C≡N stretch ~2200 cm⁻¹, amide C=O ~1650 cm⁻¹).
  • NMR : ¹H NMR identifies aromatic protons (δ 6.8–8.2 ppm) and amine protons (δ ~5.5 ppm). ¹³C NMR detects cyano carbons (δ ~115 ppm) and carbonyls (δ ~165 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: How are data contradictions resolved during crystallographic refinement?

Discrepancies between observed and calculated structure factors may arise from disorder, twinning, or incorrect space group assignment. Use SHELXL’s TWIN and BASF commands to model twinned data . For disordered regions, apply PART and SUMP restraints. Validate with R-factors (R₁ < 0.05 for high-quality data) and check Hirshfeld surfaces for plausible hydrogen bonds .

Advanced: What strategies assess the compound’s bioactivity and mechanism of action?

  • In vitro assays : Screen for cytotoxicity (MTT assay), antioxidant activity (DPPH scavenging), or enzyme inhibition (e.g., kinase targets). For example, similar cyanoacetamide derivatives showed IC₅₀ values <10 μM in cancer cell lines .
  • Molecular docking : Use AutoDock or Schrödinger to predict interactions with proteins (e.g., binding to ATP pockets via cyano and acetamide groups) .
  • Metabolic stability : Use LC-MS to identify degradation products (e.g., hydrolysis to cyanoacetic acid) in simulated biological fluids .

Advanced: How are hydrogen bonding patterns analyzed to predict crystal packing?

Graph-set analysis (e.g., D, S, R motifs) classifies hydrogen bonds into chains, rings, or self-assembled networks. For example, N–H···O and C–H···N interactions in related compounds form R₂²(8) motifs, stabilizing layered structures . Tools like Mercury (CCDC) quantify intermolecular distances and angles, correlating with thermal stability .

Basic: What analytical methods quantify this compound in solution?

  • UV-Vis Spectrophotometry : Utilize λ_max ~300–350 nm (π→π* transitions). Calibrate with standards (0.1–10 μg/mL) .
  • HPLC : Use C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% TFA) and UV detection. Retention times are compared to authentic samples .

Advanced: How do environmental conditions affect the compound’s stability?

Hydrolysis studies (pH 3–9, 25–50°C) monitor degradation via LC-MS. In aerobic aquatic systems, cyanoacetamide derivatives degrade to dibromoacetonitrile (t₁/₂ <5 hours) and oxalic acid . For lab storage, recommend desiccated, light-protected containers at −20°C to prevent E/Z isomerization .

Basic: How are synthetic byproducts or isomers characterized and separated?

  • Chromatography : Flash column chromatography (silica gel, ethyl acetate/hexane) separates geometric isomers.
  • Crystallography : Differential solubility in ethanol/water isolates pure (2E)-isomer .
  • Dynamic NMR : Observe coalescence temperatures for interconverting isomers .

Advanced: What computational methods predict the compound’s reactivity and electronic properties?

  • DFT Calculations : Gaussian or ORCA software optimize geometry at B3LYP/6-311+G(d,p) level. Compute HOMO-LUMO gaps (e.g., ~4.5 eV for cyanoacetamides) to predict charge-transfer interactions .
  • QSPR Models : Relate logP and polar surface area to membrane permeability using Molinspiration or SwissADME .

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